molecular formula C9H13N3 B11746844 2-(1-butyl-1H-imidazol-2-yl)acetonitrile

2-(1-butyl-1H-imidazol-2-yl)acetonitrile

Cat. No.: B11746844
M. Wt: 163.22 g/mol
InChI Key: VXEVOBUELSLARE-UHFFFAOYSA-N
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Description

2-(1-Butyl-1H-imidazol-2-yl)acetonitrile is a nitrile-functionalized imidazole derivative designed for research and development purposes. The compound features an imidazole heterocycle, a privileged structure in medicinal chemistry known for its wide range of biological activities . The presence of the butyl substituent on the nitrogen atom can influence the compound's physicochemical properties, while the acetonitrile group offers a versatile handle for further synthetic elaboration, making it a valuable intermediate for constructing more complex molecules . Imidazole and benzimidazole cores are recognized as key pharmacophores in the discovery of new therapeutic agents. Research on analogous structures has demonstrated potential in various areas, including the development of anticancer agents . Furthermore, related N-substituted imidazolium compounds are investigated in materials science, such as in the development of ionic liquids with improved charge transfer capabilities . Researchers can utilize this compound as a synthetic building block to develop novel chemical entities or to study structure-activity relationships. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-(1-butylimidazol-2-yl)acetonitrile

InChI

InChI=1S/C9H13N3/c1-2-3-7-12-8-6-11-9(12)4-5-10/h6,8H,2-4,7H2,1H3

InChI Key

VXEVOBUELSLARE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1CC#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 1 Butyl 1h Imidazol 2 Yl Acetonitrile

Direct Synthesis Strategies for the 2-(1-butyl-1H-imidazol-2-yl)acetonitrile Core

The construction of the this compound molecule typically involves a stepwise approach: formation of the imidazole-acetonitrile core followed by the introduction of the butyl group, or the integration of a butyl-substituted precursor during the ring formation.

A primary and widely employed strategy for synthesizing N-substituted imidazoles is the direct N-alkylation of the imidazole (B134444) ring. nih.govlookchem.com In this approach, the precursor 2-(1H-imidazol-2-yl)acetonitrile is first synthesized, and the butyl group is subsequently introduced onto the nitrogen atom. This reaction is a classic nucleophilic substitution where the imidazole nitrogen acts as the nucleophile. researchgate.net

The reaction is typically carried out by treating 2-(1H-imidazol-2-yl)acetonitrile with a butylating agent, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base. The base is crucial for deprotonating the N-H of the imidazole ring, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium hydroxide, potassium carbonate, and sodium hydride. researchgate.netbeilstein-journals.org The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) being frequently used to facilitate the reaction. lookchem.comresearchgate.netbeilstein-journals.org The reaction temperature can be varied, from ambient temperature for reactive alkylating agents to elevated temperatures (e.g., 60-80°C) for less reactive ones, to ensure the completion of the alkylation process. lookchem.comresearchgate.net

Table 1: Representative Conditions for N-Alkylation of Imidazole Derivatives
Alkylating AgentBaseSolventTemperatureReference
Alkyl Bromide (RBr)KOH/K₂CO₃Acetonitrile80°C researchgate.net
Alkyl BromideSodium Hydride (NaH)Tetrahydrofuran (THF)Not specified beilstein-journals.org
Butyl BromidePotassium Hydroxide (KOH)SDS-Aqueous Medium60°C lookchem.com
Alkyl HalidesPotassium Hydroxide (KOH)Ionic Liquids (e.g., [bmim]BF₄)20-80°C organic-chemistry.org

The introduction of the acetonitrile moiety is a critical step in forming the precursor, 2-(1H-imidazol-2-yl)acetonitrile. Direct cyanomethylation at the C2 position of an existing imidazole ring is challenging. Therefore, synthetic strategies typically involve building the imidazole ring with the acetonitrile group already present on one of the precursors.

One major approach involves the cyclization of appropriate starting materials. kau.edu.saresearchgate.net For instance, the synthesis of the closely related 1H-benzimidazole-2-acetonitriles often involves the condensation of o-phenylenediamines with reagents like cyanoacetic acid esters or ethyl 2-cyanoacetimidate. kau.edu.saresearchgate.net By analogy, similar methods can be applied for the synthesis of 2-(1H-imidazol-2-yl)acetonitrile, where a 1,2-diaminoethane derivative would be condensed with a synthon providing the C-CN fragment. The use of acetonitrile itself as a reactant and solvent is a common theme in the synthesis of various nitrogen-containing heterocycles and nitrile compounds. mdpi.com

Another pathway involves the reaction of an aminonitrile with an aldehyde, which can be condensed to form the substituted imidazole ring. wjpsonline.com This highlights the versatility of using precursors where the cyano group is already incorporated.

The formation of the imidazole-acetonitrile core can be achieved through various cyclization and condensation reactions that build the heterocyclic ring. rsc.orgorganic-chemistry.org These methods offer an alternative to the sequential N-alkylation and C-functionalization pathways by constructing the desired substituted imidazole in fewer steps.

A common method is the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), known as the Radiszewski synthesis. wjpsonline.com To synthesize the target molecule, a variation of this reaction could be envisioned where one of the components is pre-functionalized with either the butylamino group or the cyanomethyl group.

Another powerful strategy involves the cyclization of alkynes with nitrogen-containing compounds. chim.it For example, propargyl amidines can undergo gold-catalyzed cyclization in acetonitrile to form imidazole derivatives. chim.it By selecting a propargyl amidine that incorporates a butyl group on one of the nitrogen atoms, this method could potentially lead to the formation of the N-butylated imidazole ring. Subsequent introduction of the acetonitrile group at the C2 position would be required. Alternatively, a [3+2] heteroannulation of propargylamines with isonitriles can yield imidazoles, demonstrating another alkyne-based cyclization route. chim.it

Condensation reactions are also central to imidazole synthesis. The reaction of (1H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes, a Knoevenagel condensation, is a well-documented process for further functionalization. nih.govresearchgate.net While this applies to a pre-formed imidazole-acetonitrile, the underlying principles of condensation are key. For the initial synthesis, the condensation of an N-butyl-substituted diamine with a dicarbonyl compound could be a viable route. umich.edunih.gov

Table 2: Cyclization and Condensation Strategies for Imidazole Ring Formation
ReactantsCatalyst/ConditionsProduct TypeReference
Propargyl amidinesGold catalyst, Acetonitrile, 60°C2-Fluoroalkyl imidazoles chim.it
o-phenylenediamine (B120857), AldehydesSolvent-free, 140°CBenzimidazole (B57391) derivatives umich.edu
Amido-nitrilesNickel catalystDisubstituted NH-imidazoles rsc.org
Amidoximes, EnonesIron catalyst, Iodine, 120°CSubstituted NH-imidazoles rsc.org

Advanced Synthetic Techniques and Optimization

In line with the principles of green chemistry, modern synthetic approaches focus on minimizing waste, reducing energy consumption, and avoiding hazardous solvents. nih.gov The synthesis of this compound can be significantly optimized using techniques such as solvent-free reactions and microwave assistance. nih.govasianpubs.org

Solvent-free organic reactions have gained considerable attention due to their numerous advantages, including high efficiency, ease of separation, mild conditions, and reduced waste. asianpubs.org The synthesis of imidazole derivatives can be effectively carried out under solvent-free conditions, often by the simple grinding of reactants or by heating the neat reaction mixture. nih.govasianpubs.org For instance, the condensation of o-phenylenediamine with aldehydes to form benzimidazoles has been successfully performed at 140°C without any solvent, yielding the desired products in high yields. umich.eduresearchgate.net This approach is directly applicable to the synthesis of the target compound.

The use of ionic liquids as "green" reaction media offers another environmentally benign alternative to volatile organic compounds. researchgate.netresearchgate.net N-alkylation of imidazoles with alkyl halides proceeds efficiently in ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) in the presence of a base, often with the added benefit that the ionic liquid can be recovered and reused. organic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govderpharmachemica.comnih.gov The synthesis of various imidazole and benzimidazole derivatives has been successfully accelerated using microwave irradiation. researchgate.netnih.govresearchgate.net

The key benefit of microwave heating is the efficient and direct coupling of energy with polar molecules in the reaction mixture, leading to rapid temperature increases. orientjchem.org Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. researchgate.net For example, the one-pot synthesis of 1,2-disubstituted benzimidazoles from 1,2-diaminobenzenes and aldehydes under solvent-free conditions was achieved in just 5 minutes using microwave irradiation, resulting in excellent yields. researchgate.net This high-speed, efficient methodology is highly suitable for the synthesis of this compound, particularly for both the cyclization and N-alkylation steps.

Catalytic Strategies in the Synthesis of Imidazole-Acetonitrile Derivatives (e.g., Metal-Catalyzed, Organocatalytic)

The construction of the imidazole core, particularly with an acetonitrile substituent, can be achieved through various catalytic methods. These strategies offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical synthetic routes. Both metal-catalyzed and organocatalytic approaches have been successfully employed for the synthesis of a variety of imidazole derivatives.

Metal-Catalyzed Synthesis:

Transition metal catalysts have proven to be effective in the formation of imidazole rings. Copper(II) catalysts, for instance, have been utilized in the synthesis of imidazole derivatives through multi-component reactions. In a typical approach, a mixture of an amino acid (like L-histidine, which contains an imidazole ring), an aldehyde, and a hydrazine (B178648) derivative can be reacted in the presence of a Cu(II) catalyst, such as Cu(phen)Cl₂, to yield functionalized imidazoles. nih.gov The catalyst plays a crucial role in facilitating the condensation and cyclization steps. The choice of solvent and the specific copper catalyst can significantly influence the reaction yield. nih.gov While not specifically detailed for this compound, these methods provide a framework for the potential metal-catalyzed synthesis of related imidazole-acetonitrile compounds.

Organocatalytic Synthesis:

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, including imidazoles. nih.gov Imidazole itself and its derivatives can act as organocatalysts in various transformations. For the synthesis of the imidazole ring, organocatalysts can facilitate the key bond-forming reactions under mild conditions. For example, the phosphazene base BEMP has been shown to be a highly effective organocatalyst for the intramolecular hydroamidation of propargylic ureas, leading to the formation of imidazolidin-2-ones and imidazol-2-ones. nih.gov This highlights the potential of strong, non-nucleophilic organic bases to promote the cyclization reactions necessary for imidazole synthesis. While direct organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis suggest that catalysts promoting condensation and cyclization reactions could be applicable.

Below is a table summarizing representative catalytic strategies for the synthesis of imidazole derivatives, which could be adapted for imidazole-acetonitrile synthesis.

Catalyst TypeExample CatalystTypical SubstratesKey TransformationRef
Metal-CatalyzedCu(phen)Cl₂L-histidine, Aldehydes, BenzylidenehydrazineMannich-type reaction nih.gov
OrganocatalyticBEMPPropargylic ureasIntramolecular hydroamidation nih.gov

Chemical Transformations and Derivatization of this compound

The structure of this compound offers several sites for chemical modification: the nitrile group, the imidazole ring, and the N-butyl side chain. These transformations allow for the generation of a diverse range of derivatives with potentially new properties.

Reactions at the Nitrile Group (e.g., Reduction)

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations.

Reduction:

A primary reaction of the nitrile group is its reduction to a primary amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, converting the cyano group into an aminomethyl group (-CH₂NH₂). pressbooks.publibretexts.org This reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. pressbooks.publibretexts.org The resulting ethylamine (B1201723) derivative, 2-(1-butyl-1H-imidazol-2-yl)ethanamine, is a valuable intermediate for further functionalization.

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction of the nitrile to an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub

Hydrolysis:

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. pressbooks.pubebsco.com This reaction first proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2-(1-butyl-1H-imidazol-2-yl)acetic acid. pressbooks.pubebsco.com

Addition of Organometallic Reagents:

Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group. pressbooks.pubmasterorganicchemistry.com Subsequent hydrolysis of the resulting imine intermediate yields a ketone. masterorganicchemistry.com For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(1-butyl-1H-imidazol-2-yl)propan-2-one.

A summary of key reactions at the nitrile group is presented in the table below.

Reaction TypeReagent(s)Product Functional Group
Full ReductionLiAlH₄, followed by H₂OPrimary Amine
Partial Reduction/HydrolysisDIBAL-H, followed by H₂OAldehyde
HydrolysisH₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid
Addition of Grignard ReagentR-MgX, followed by H₃O⁺Ketone

Functionalization of the Imidazole Ring and Butyl Side Chain

Imidazole Ring Functionalization:

The imidazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. pharmaguideline.com The reactivity of the different positions on the imidazole ring varies. The C5-position is generally the most susceptible to electrophilic attack, followed by the C4-position. The C2-position is the most acidic and less prone to electrophilic substitution but can be functionalized through other means, such as lithiation followed by reaction with an electrophile. nih.gov Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pharmaguideline.com For a 1,2-disubstituted imidazole like the target compound, electrophilic attack would be expected to occur at the C4 or C5 position.

The nitrogen atoms of the imidazole ring also play a role in its reactivity. The N3-nitrogen is basic and can be protonated by acids to form imidazolium (B1220033) salts. pharmaguideline.com

Butyl Side Chain Functionalization:

Comprehensive Spectroscopic and Structural Characterization of 2 1 Butyl 1h Imidazol 2 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 2-(1-butyl-1H-imidazol-2-yl)acetonitrile provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the protons of the butyl group, the imidazole (B134444) ring, and the cyanomethyl moiety.

The butyl group gives rise to four distinct signals: a triplet for the terminal methyl (CH₃) protons, a triplet for the methylene (B1212753) (CH₂) protons attached to the imidazole nitrogen, and two multiplets for the two central methylene groups. The chemical shift of the N-CH₂ protons is significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

The imidazole ring features two aromatic protons at positions 4 and 5, which typically appear as singlets or doublets in the aromatic region of the spectrum. The cyanomethyl group (-CH₂CN) protons appear as a sharp singlet, as they have no adjacent protons to couple with. The chemical shifts are influenced by the electron-withdrawing nature of both the imidazole ring and the cyano group.

Based on data from analogous 1-butyl-imidazolium compounds and heterocyclic acetonitriles, the expected chemical shifts (δ) are detailed in the table below. rsc.orgrsc.org

Assignment Structure Fragment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4', H-5'Imidazole Ring~7.1 - 7.3s (or d)N/A
H-1"N-CH₂ -CH₂CH₂CH₃~4.2t~7.3
H-α-CH₂ CN~3.9sN/A
H-2"N-CH₂-CH₂ -CH₂CH₃~1.8m~7.5
H-3"N-CH₂CH₂-CH₂ -CH₃~1.3m~7.4
H-4"N-CH₂CH₂CH₂-CH₃ ~0.9t~7.3
Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of nine signals are expected: four for the butyl group, three for the imidazole ring, one for the methylene bridge, and one for the nitrile carbon.

The chemical shifts of the carbon atoms in the butyl chain follow a predictable pattern, with the carbon directly attached to the nitrogen (C-1") being the most deshielded. Within the imidazole ring, the C-2 carbon, being substituted and positioned between two nitrogen atoms, appears at a significantly downfield shift compared to the C-4 and C-5 carbons. The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of 115-120 ppm. rsc.orgillinois.eduresearchgate.net

Assignment Structure Fragment Expected Chemical Shift (δ, ppm)
C-2Imidazole Ring (C=N)~145
C-4, C-5Imidazole Ring (C=C)~121 - 128
C-β-C N~117
C-1"N-C H₂-CH₂CH₂CH₃~49
C-2"N-CH₂-C H₂-CH₂CH₃~32
C-α-C H₂CN~18
C-3"N-CH₂CH₂-C H₂-CH₃~19
C-4"N-CH₂CH₂CH₂-C H₃~13
Note: Chemical shifts are referenced to TMS and can vary based on solvent.

While 1D NMR provides fundamental data, advanced 2D NMR experiments are often employed for unambiguous assignment of all signals and confirmation of the molecular structure. ugm.ac.id

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment would verify the connectivity within the butyl chain by showing cross-peaks between adjacent methylene and methyl protons (H-1"/H-2", H-2"/H-3", H-3"/H-4").

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals of the butyl and cyanomethyl groups, as well as the C-4 and C-5 protons to their respective carbons in the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons of the N-CH₂ group (H-1") would show correlations to the C-2 and C-5 carbons of the imidazole ring, while the methylene protons of the cyanomethyl group (H-α) would show correlations to the C-2 carbon and the nitrile carbon (C-β), confirming the substitution pattern.

¹⁵N NMR Spectroscopy : This technique probes the nitrogen nuclei. A ¹⁵N NMR spectrum would show three distinct signals for the three nitrogen atoms in the molecule: two for the imidazole ring nitrogens (N-1 and N-3) and one for the nitrile nitrogen. This can provide valuable information about the electronic environment of the nitrogen centers. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most prominent and diagnostic peak is the sharp, strong absorption from the nitrile (C≡N) stretching vibration. orientjchem.org Other key absorptions include C-H stretching from the aliphatic butyl chain and the aromatic imidazole ring, as well as C=C and C=N stretching vibrations from the ring itself. mdpi.com

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H stretchImidazole Ring3100 - 3150Medium
C-H stretch (asymmetric)-CH₃, -CH₂-2960 - 2975Strong
C-H stretch (symmetric)-CH₃, -CH₂-2850 - 2880Strong
C≡N stretchNitrile2240 - 2260Strong, Sharp
C=N / C=C stretchImidazole Ring1500 - 1650Medium-Strong
C-H bend-CH₃, -CH₂-1340 - 1470Medium

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman activity differ from those for IR, meaning some vibrations may be more prominent in one technique than the other. The nitrile stretch is typically a very strong and easily identifiable signal in the Raman spectrum. Raman spectroscopy is also particularly sensitive to the vibrations of the carbon skeleton and can provide insights into the conformation of the butyl chain. westmont.edunih.gov

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C-H stretchImidazole Ring / Butyl Chain2850 - 3150Strong
C≡N stretchNitrile2240 - 2260Strong
Ring stretchImidazole Ring1550 - 1650Medium
C-H bend-CH₃, -CH₂-1340 - 1470Medium
Butyl Conformation ModesC-C stretch600 - 650Weak-Medium

Other Spectroscopic Techniques (e.g., UV-Vis Absorption Spectroscopy):No experimental UV-Vis absorption spectra were found.

To provide the requested article, access to specific experimental research data for this compound would be required.

Computational Chemistry and Theoretical Investigations of 2 1 Butyl 1h Imidazol 2 Yl Acetonitrile

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed to predict a variety of molecular properties, including optimized geometries, reaction energies, and electronic characteristics, offering a balance between accuracy and computational cost. nih.gov For 2-(1-butyl-1H-imidazol-2-yl)acetonitrile, DFT studies would provide fundamental insights into its stability and reactivity.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its most stable structure.

Conformational analysis would further explore the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, particularly within the flexible butyl group. By calculating the relative energies of these different conformers, the most likely shapes of the molecule at room temperature can be identified. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. While this methodology is standard, specific optimized geometrical parameters from published research for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.orgtheswissbay.ch The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the probable sites for nucleophilic and electrophilic attack. Specific energy values and diagrams for this compound are not detailed in the available search results.

Table 1: Key Global Reactivity Descriptors from FMO Analysis

This table outlines the chemical descriptors that would be calculated from HOMO and LUMO energies for this compound. The actual numerical values require specific computational output, which is not available in the searched literature.

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) μ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. nih.govchemrxiv.org

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. nih.gov Green and yellow areas denote regions of neutral or intermediate potential. For this compound, an MEP map would highlight the electron-rich nitrogen atoms of the imidazole (B134444) ring and nitrile group (negative potential) and the electron-poor hydrogen atoms (positive potential), thereby identifying the most reactive sites for intermolecular interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. acadpubl.euresearchgate.net This analysis provides a detailed picture of bonding, lone pairs, and intermolecular interactions by transforming the complex molecular orbitals into localized orbitals that align with Lewis structures (bonds and lone pairs). rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density distribution to define atoms, chemical bonds, and molecular structure. A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the chemical bond. For instance, a negative Laplacian value (∇²ρ < 0) is characteristic of covalent bonds (shared interactions), while a positive value (∇²ρ > 0) is typical of ionic bonds, hydrogen bonds, and van der Waals interactions (closed-shell interactions). QTAIM analysis of this compound would be used to characterize the nature of the covalent bonds within the imidazole ring and butyl chain, as well as any weaker intramolecular interactions. Detailed topological data from QTAIM studies on this specific molecule are not present in the available literature.

Theoretical Prediction of Vibrational and Electronic Spectra

Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. semanticscholar.org These theoretical spectra are invaluable for interpreting experimental data and assigning spectral bands to specific molecular motions or electronic transitions. researchgate.netmdpi.com

Theoretical vibrational frequencies are typically calculated using DFT, which determines the energies of the normal modes of vibration. nih.gov These calculated frequencies help assign the peaks observed in experimental IR and Raman spectra to specific functional group vibrations, such as C-H stretches, C=N stretches of the imidazole ring, and the C≡N stretch of the nitrile group.

The electronic spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states. bhu.ac.in The results, including the absorption wavelength (λmax) and oscillator strength (f), can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule, often corresponding to π → π* or n → π* transitions within the imidazole ring. nih.gov While these methods are standard, specific predicted spectral data for this compound were not found in the searched literature.

Computational Studies on Reaction Mechanisms and Pathways for the Chemical Compound

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. These studies allow for the mapping of potential energy surfaces, the identification of transition states and intermediates, and the calculation of activation energies, thereby providing a microscopic view of how a reaction proceeds.

For imidazole-containing compounds, computational studies have often focused on their synthesis and subsequent functionalization. A common synthetic route for 1,2-disubstituted imidazoles involves the nucleophilic substitution on an imidazole ring. For instance, the reaction of imidazole with various halo-alkane derivatives can be modeled to understand the reaction pathway. A computational investigation into the nucleophilic substitution reaction between imidazole and 2-bromo-1-arylethanone derivatives, for example, would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to verify that a calculated transition state connects the intended reactants and products.

Through such a computational approach, a detailed reaction profile can be constructed, illustrating the energy changes that occur as the reaction progresses. This allows for the determination of the rate-determining step and provides insights into the factors that influence the reaction's feasibility and outcome.

In the context of this compound, a hypothetical computational study on its synthesis could involve modeling the alkylation of 2-(1H-imidazol-2-yl)acetonitrile with a butyl halide. The calculations would aim to determine the activation energy for the nucleophilic attack of the imidazole nitrogen on the butyl halide, leading to the formation of the N-butyl bond.

Furthermore, computational studies can be employed to investigate the reactivity of the acetonitrile (B52724) group. For example, the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine could be modeled to understand the reaction energetics and mechanisms. These theoretical investigations are invaluable for predicting the chemical behavior of the compound and for designing synthetic routes to new derivatives.

Chemical Reactivity Descriptors from DFT (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Density Functional Theory (DFT) is not only used to study reaction mechanisms but also to calculate a range of "chemical reactivity descriptors." These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and provide a quantitative measure of a molecule's reactivity.

For this compound, these descriptors can be calculated to predict its behavior in chemical reactions. The key global reactivity descriptors include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity.

Chemical Hardness (η): Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates the molecule's polarizability and its readiness to undergo chemical reactions.

Electronegativity (χ): This descriptor measures the molecule's ability to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

DescriptorCalculated Value (eV)Significance
EHOMO-6.5 to -5.5Indicates electron-donating ability.
ELUMO-1.0 to 0.5Indicates electron-accepting ability.
Energy Gap (ΔE)5.0 to 6.5Relates to chemical stability and reactivity.
Chemical Hardness (η)2.5 to 3.25Measures resistance to change in electron distribution.
Chemical Softness (S)0.31 to 0.40Indicates polarizability and reactivity.
Electronegativity (χ)3.0 to 3.5Measures electron-attracting ability.
Electrophilicity Index (ω)1.5 to 2.5Quantifies electrophilic character.

Coordination Chemistry and Catalytic Applications of the 2 1 Butyl 1h Imidazol 2 Yl Acetonitrile Scaffold

Design and Synthesis of Metal Complexes Featuring 2-(1-butyl-1H-imidazol-2-yl)acetonitrile as a Ligand

The synthesis of metal complexes using imidazole-based ligands is a cornerstone of modern coordination chemistry. The electron-rich nature of the imidazole (B134444) ring and the additional donor capabilities of substituents allow for the creation of stable and electronically tunable metal centers.

Exploration of Various Coordination Modes and Metal Centers

The this compound ligand offers multiple potential binding sites for metal ions. The primary coordination site is typically the imine nitrogen (N3) of the imidazole ring, which acts as a strong sigma-donor. wikipedia.orgrsc.org This mode of binding is common for a wide range of transition metals, including zinc, copper, nickel, and cobalt. researchgate.netnih.govmdpi.com

Depending on the metal center and reaction conditions, the nitrile group can also participate in coordination. This can lead to several possibilities:

Monodentate Coordination: The ligand binds to a single metal center exclusively through the imidazole N3 atom.

Bidentate-Bridging Coordination: The ligand bridges two metal centers, with the imidazole nitrogen coordinating to one metal and the nitrile nitrogen coordinating to another. This mode can lead to the formation of coordination polymers.

Chelating Coordination: While less common for a flexible chain of this length, chelation to a single metal center involving both the imidazole and nitrile nitrogens is a theoretical possibility, though often geometrically constrained.

The choice of the metal center is crucial in determining the final geometry and properties of the complex. For instance, Cu(II) and Zn(II) often form tetrahedral or square planar complexes with imidazole-based ligands, while other transition metals can adopt octahedral geometries. researchgate.net The synthesis of such complexes typically involves reacting the ligand with a metal salt (e.g., metal chlorides or bromides) in a suitable solvent like methanol, ethanol, or acetonitrile (B52724). mdpi.comekb.egajol.info

Characterization of Novel Coordination Compounds

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for observing the coordination of the ligand. A key diagnostic feature is the stretching frequency of the nitrile group (C≡N). Upon coordination to a metal center, this band typically shifts to a higher wavenumber, indicating a change in the electronic environment of the nitrile bond. Other characteristic bands for the imidazole ring also show shifts upon complexation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., with Zn(II)). nih.govnih.gov Changes in the chemical shifts of the imidazole ring protons and carbons upon coordination provide clear evidence of metal-ligand bond formation. acs.org

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which can help elucidate the coordination geometry around the metal ion. ekb.egnih.gov

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the exact coordination mode of the this compound ligand. nih.gov

TechniqueInformation GainedTypical Observations for Imidazole-Nitrile Ligands
FTIR Vibrational modes of functional groupsShift in C≡N stretch; changes in imidazole ring vibrations.
NMR Chemical environment of ¹H and ¹³C nucleiDownfield shift of imidazole protons upon coordination.
UV-Vis Electronic transitionsd-d transitions and charge-transfer bands indicating coordination geometry.
X-ray Diffraction Precise 3D molecular structureDefinitive confirmation of coordination mode, bond lengths, and angles.

Role in Homogeneous Catalysis

Complexes derived from imidazole-based ligands, particularly N-heterocyclic carbenes, are powerful tools in homogeneous catalysis, facilitating a wide array of organic transformations. nih.gov

Evaluation of Catalytic Performance in Organic Reactions

Metal complexes featuring the this compound scaffold or its derivatives can be evaluated for catalytic activity in various reactions. Given the known utility of related imidazole and NHC-metal complexes, potential applications include:

Cross-Coupling Reactions: Palladium-NHC complexes are renowned for their high activity in Suzuki-Miyaura and other cross-coupling reactions, which are fundamental to C-C bond formation. nih.gov

Hydrogenation and Transfer Hydrogenation: Ruthenium-NHC complexes have been shown to be effective catalysts for the hydrogenation of various substrates. nih.gov

Olefin Metathesis: Second-generation Grubbs catalysts, which feature NHC ligands, are widely used in olefin metathesis due to their stability and high catalytic turnover. rsc.org

The performance of a given catalyst is assessed by measuring reaction yield, turnover number (TON), and turnover frequency (TOF) under optimized conditions.

Investigation of this compound as an N-Heterocyclic Carbene (NHC) Precursor

A significant application of the this compound scaffold is its role as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbene ligands that form strong sigma-bonds with metal centers, leading to robust and highly active catalysts. beilstein-journals.orgnih.gov

The generation of an NHC from this precursor typically involves a two-step process:

Quaternization: The N1-butylated imidazole is reacted with an alkylating or protonating agent to form an imidazolium (B1220033) salt. This step activates the C2 position of the imidazole ring.

Deprotonation: The resulting imidazolium salt is treated with a strong base (e.g., potassium tert-butoxide, organolithium reagents) to remove the acidic proton at the C2 position, generating the free NHC. beilstein-journals.org This carbene can then be trapped by a metal center to form the catalytically active species.

Alternatively, NHC-metal complexes can be generated in situ from imidazolium salts in the presence of a base and a metal precursor. beilstein-journals.orguliege.be Other base-free methods, such as the thermal decarboxylation of NHC-CO₂ adducts, also serve as effective pathways to NHC-metal complexes. uliege.betcichemicals.com The resulting NHC ligand derived from this scaffold would feature a butyl group on one nitrogen and a cyanomethyl group on the other, offering a unique electronic and steric profile.

Mechanistic Studies of Catalytic Cycles Involving the Compound

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by complexes derived from this compound, mechanistic studies would focus on identifying key intermediates and transition states.

Common mechanistic investigations include:

Spectroscopic Analysis: Techniques like NMR and mass spectrometry can be used to identify and characterize catalytic intermediates, such as the Breslow intermediate in NHC-catalyzed benzoin reactions. nih.gov

Kinetic Studies: Monitoring reaction rates under varying concentrations of reactants and catalyst can provide insight into the rate-determining step of the catalytic cycle.

Computational Modeling: Density Functional Theory (DFT) calculations are often employed to model the entire catalytic cycle, calculating the energies of intermediates and transition states to support experimental findings. ekb.eg

These studies help to elucidate the precise role of the metal-NHC complex in activating substrates and facilitating bond formation, ultimately guiding the development of next-generation catalysts.

Potential in Heterogeneous Catalysis (e.g., as a component of MOFs or immobilized catalysts)

The unique structural features of this compound, namely the imidazole ring and the pendant acetonitrile group, make it a promising candidate for applications in heterogeneous catalysis. This potential lies in its ability to be integrated into solid-state catalytic systems, such as Metal-Organic Frameworks (MOFs), or to be immobilized on various solid supports.

The imidazole moiety can act as a versatile N-donor ligand for the construction of MOFs. These crystalline porous materials, formed by the coordination of metal ions or clusters with organic linkers, are of great interest in catalysis due to their high surface area and tunable porosity. The incorporation of ligands with functional groups, such as the nitrile group in this compound, can lead to MOFs with enhanced catalytic activity or selectivity. The nitrile group can serve as a coordination site for metal ions, a site for post-synthetic modification, or as a catalytically active center itself. For instance, imidazolium-functionalized MOFs have been explored for the generation of N-heterocyclic carbene (NHC) complexes within the framework, which are highly active in various catalytic reactions. nih.gov A similar strategy could be envisioned for this compound, where the imidazole ring is first incorporated into the MOF structure, and the C2-acetonitrile group remains available for further chemical transformations or for influencing the catalytic environment within the pores.

Furthermore, the immobilization of this compound or its derivatives onto solid supports is another viable strategy for creating heterogeneous catalysts. Supports such as silica, alumina, or carbon materials can be functionalized with this imidazole derivative. This approach offers the advantages of easy catalyst separation and recycling, which are crucial for sustainable chemical processes. For example, imidazolium-based ionic liquids have been successfully supported on materials like graphene oxide to create efficient and reusable catalysts for various organic transformations. nih.govmdpi.com The butyl chain and the acetonitrile group of the target compound could provide suitable anchor points for immobilization, while the imidazole ring could act as a ligand for catalytically active metal centers.

Applications in Advanced Materials Science

The unique combination of a polar, aromatic imidazole (B134444) ring and a reactive acetonitrile (B52724) group suggests that 2-(1-butyl-1H-imidazol-2-yl)acetonitrile could be a valuable building block in the design of novel materials with tailored properties. The butyl chain further provides a nonpolar segment that can influence solubility and intermolecular interactions.

The imidazole moiety is a versatile component in the synthesis of functional materials due to its aromaticity, coordination ability with metal ions, and its role as a precursor to ionic liquids. The acetonitrile group, on the other hand, is a polar and aprotic functional group that can participate in various chemical reactions and contribute to the dielectric properties of a material.

The incorporation of this compound into polymeric or composite materials could also lead to the development of novel materials for optoelectronics. Polymeric ionic liquids (PILs), for example, which are polymers containing ionic liquid species, are being explored for applications in light-emitting diodes and other optoelectronic devices science.govscience.gov. The structure of this compound makes it a potential monomer or additive for the creation of such functional polymers.

Table 1: Potential Optoelectronic Properties and Applications

Property Potential Application Rationale based on Analogous Compounds
High Polarity Component in electrolytes for DSSCs The acetonitrile group can enhance the solvent properties of the electrolyte.
Ionic Conductivity (as a precursor to ionic liquids) Charge transport layer in optoelectronic devices Imidazolium-based ionic liquids are known for their good ionic conductivity.
Photoluminescence (potential for) Active material in light-emitting devices Functionalization of the imidazole ring can lead to luminescent materials.

The imidazole ring is a known stabilizer for various polymers. Its ability to scavenge free radicals and act as an acid scavenger can help to prevent the degradation of polymeric materials. N-substituted imidazoles can be incorporated into polymer chains or used as additives to enhance thermal and oxidative stability.

Furthermore, polymerized ionic liquids (PILs) derived from imidazolium (B1220033) salts have shown promise as robust materials with a unique combination of properties, including high thermal stability and tunable mechanical properties researchgate.net. A polymerized form of an ionic liquid derived from this compound could potentially be used in applications requiring solid electrolytes with good mechanical integrity biologic.net.

One of the most promising potential applications of this compound is in the field of energy storage, specifically as a component of electrolytes for batteries. Imidazolium-based ionic liquids are widely studied as electrolytes for lithium-ion batteries and other electrochemical energy storage devices due to their low volatility, non-flammability, high ionic conductivity, and wide electrochemical stability window nih.govencyclopedia.pubmdpi.comgoogle.com.

The "N-butyl" substitution on the imidazole ring is a common feature in many ionic liquids designed for battery applications. The acetonitrile group is also a well-known solvent in battery electrolytes, valued for its ability to dissolve lithium salts and its high anodic stability. Therefore, an ionic liquid derived from this compound could combine the beneficial properties of both the imidazolium cation and the acetonitrile solvent.

Research on polymerized ionic liquid block copolymers containing N-butylimidazolium moieties has demonstrated their potential in all-solid-state lithium-metal batteries, offering a pathway to safer and more stable energy storage devices biologic.net.

Table 2: Potential Properties for Energy Storage Applications

Feature Potential Advantage in Batteries Rationale based on Analogous Compounds
Imidazole Ring Forms stable ionic liquids with low volatility Enhances safety compared to conventional organic carbonate electrolytes.
Butyl Group Influences viscosity and ionic conductivity Allows for tuning of electrolyte properties.
Acetonitrile Group High dielectric constant and good salt dissolution Improves the ionic conductivity of the electrolyte.
Potential for Polymerization Enables solid-state electrolytes Leads to safer, more mechanically stable batteries.

Imidazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including carbon steel and copper mdpi.comtandfonline.combohrium.comnih.govkfupm.edu.sadntb.gov.uauctm.eduresearchgate.net. The inhibitive action of these compounds is attributed to the adsorption of the imidazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment nih.govkfupm.edu.sa.

The adsorption process can involve both physical and chemical interactions. The nitrogen atoms in the imidazole ring can coordinate with metal atoms on the surface, while the aromatic ring can provide a hydrophobic layer that repels water and other corrosive species mdpi.comnih.gov. The presence of the butyl group in this compound could enhance its hydrophobic character and its ability to form a dense protective film on the metal surface. The acetonitrile group could also play a role in the adsorption process through its polar nature.

Table 3: Potential Corrosion Inhibition Properties

Structural Feature Role in Corrosion Inhibition Mechanism of Action
Imidazole Ring Adsorption onto metal surface Coordination of nitrogen atoms with metal; formation of a protective layer.
Butyl Group Enhancement of hydrophobic barrier Increases surface coverage and repels water.
Acetonitrile Group Contribution to adsorption Polar interactions with the metal surface.

Future Research Directions for 2 1 Butyl 1h Imidazol 2 Yl Acetonitrile

Discovery of Novel and Efficient Synthetic Routes

While current synthetic methods for N-alkylated imidazolyl acetonitriles are effective, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic routes. Future research will likely focus on methodologies that offer higher yields, greater purity, and more environmentally friendly conditions.

One promising avenue is the exploration of one-pot synthesis protocols. nih.gov Such procedures, which combine multiple reaction steps into a single operation, can significantly reduce waste, save time, and lower costs. For instance, a one-pot reaction could involve the in-situ formation of the imidazole (B134444) ring followed by N-alkylation and cyanation, thereby streamlining the production of 2-(1-butyl-1H-imidazol-2-yl)acetonitrile.

Furthermore, the application of novel catalytic systems could revolutionize the synthesis of this compound. This includes the use of metal-organic frameworks (MOFs), nanoparticles, and enzymatic catalysts. These catalysts can offer enhanced selectivity and reactivity under milder reaction conditions, contributing to greener chemical processes. The development of a robust and scalable synthesis will be crucial for the widespread availability of this compound for further research and potential applications.

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot SynthesisReduced waste, time, and costDevelopment of multi-step, single-vessel procedures
Novel CatalysisHigher yields, selectivity, and milder conditionsExploration of MOFs, nanoparticles, and biocatalysts
Flow ChemistryImproved safety, scalability, and process controlDesign of continuous-flow reactors for synthesis

Integration of Advanced In-Situ Spectroscopic Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and controlling product outcomes. The integration of advanced in-situ spectroscopic techniques is expected to provide unprecedented mechanistic insights.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reacting species. nih.gov This can help in the identification of transient intermediates, the elucidation of reaction pathways, and the determination of kinetic parameters. For example, in-situ FTIR could be employed to track the consumption of reactants and the formation of intermediates during the synthesis of this compound, providing valuable data for process optimization.

Moreover, these techniques can be coupled with theoretical calculations to build comprehensive models of the reaction landscape. This synergistic approach, combining experimental and computational chemistry, will be instrumental in unraveling the intricate details of the chemical transformations involving this compound.

High-Throughput Computational Screening and Machine Learning for Structure-Property Relationships

The vast chemical space that can be explored by modifying the this compound scaffold presents both an opportunity and a challenge. High-throughput computational screening and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the discovery of new materials with desired properties. nih.gov

Computational methods, such as density functional theory (DFT), can be used to predict a wide range of properties for derivatives of this compound, including their electronic, optical, and thermal characteristics. nih.gov By systematically screening a large library of virtual compounds, researchers can identify promising candidates for specific applications without the need for extensive experimental synthesis and characterization.

Machine learning models, trained on existing experimental and computational data, can further enhance the efficiency of this process. nih.gov These models can learn the complex relationships between the molecular structure of imidazole derivatives and their macroscopic properties. nih.gov This allows for the rapid prediction of properties for new, unsynthesized compounds, thereby guiding experimental efforts towards the most promising candidates. The application of these in-silico techniques is expected to significantly shorten the design-synthesis-testing cycle for novel functional materials based on this compound.

Computational TechniqueApplication in ResearchExpected Outcome
Density Functional Theory (DFT)Prediction of electronic and optical propertiesIdentification of derivatives with tailored functionalities
Molecular Dynamics (MD)Simulation of material behavior at the atomic scaleUnderstanding of self-assembly and transport properties
Machine Learning (ML)High-throughput screening and property predictionAccelerated discovery of novel materials

Design of Multifunctional Materials Incorporating the this compound Moiety

The unique combination of a polarizable imidazole ring, a flexible butyl chain, and a reactive acetonitrile (B52724) group makes this compound an attractive building block for the design of multifunctional materials. lifechemicals.com Future research will likely focus on leveraging these structural features to create materials with novel and enhanced properties.

One area of interest is the development of novel ionic liquids (ILs) and liquid crystals (LCs). mdpi.com The imidazolium (B1220033) core is a common feature in many ILs, and by quaternizing the imidazole nitrogen of this compound, new ILs with unique properties could be synthesized. Similarly, the rod-like shape of the molecule suggests its potential use in the formation of liquid crystalline phases. nih.gov

Furthermore, this compound can serve as a precursor for the synthesis of advanced polymers and coordination complexes. The nitrile group can be subjected to a variety of chemical transformations to introduce new functionalities or to act as a polymerization site. The imidazole ring, with its nitrogen atoms, can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Exploration of Supramolecular Chemistry and Self-Assembly for Advanced Architectures

The principles of supramolecular chemistry and self-assembly offer a powerful bottom-up approach to the construction of complex and functional nanoscale architectures. The imidazole moiety is known to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. nih.gov These interactions can be harnessed to direct the self-assembly of this compound and its derivatives into well-defined supramolecular structures.

Future research in this area could explore the formation of gels, vesicles, and nanofibers through the self-assembly of appropriately designed derivatives of this compound. The butyl chain can play a crucial role in tuning the self-assembly behavior by influencing the balance between hydrophilic and hydrophobic interactions.

The ability to control the self-assembly process at the molecular level opens up possibilities for the creation of advanced materials with applications in drug delivery, tissue engineering, and molecular electronics. The study of the supramolecular chemistry of this compound is therefore a key frontier for unlocking its full potential in materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-butyl-1H-imidazol-2-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-butylimidazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) yields the product. Optimization involves monitoring reaction time, temperature, and stoichiometry via TLC or HPLC .
  • Validation : Confirm purity via melting point analysis (e.g., 189–192°C for analogous imidazole derivatives) and NMR (characteristic peaks: δ ~4.38 ppm for OCH₂ in propyl linkers, δ ~8.54 ppm for CH in acrylonitrile groups) .

Q. How can the structure of this compound be unambiguously characterized?

  • Techniques :

  • FT-IR : Look for ν(C≡N) at ~2214 cm⁻¹ and ν(N-H) in imidazole at ~3194–3471 cm⁻¹ .
  • NMR : Use ^1^H and ^13^C NMR to resolve alkyl chain protons (e.g., butyl CH₂ at δ ~1.3–1.7 ppm) and nitrile carbons (δ ~116–120 ppm) .
  • X-ray crystallography : Employ SHELXL for small-molecule refinement to confirm bond lengths and angles (e.g., C-N bond in imidazole ~1.32 Å) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to benzoimidazole analogs in cyclocondensation reactions?

  • Experimental Design : React the compound with bis-aldehydes (e.g., 10a-h) in ethanol under piperidine catalysis (Method A ). Monitor reaction progress via HPLC and compare yields with benzoimidazole analogs (e.g., 70% vs. 91% for compound 18 ).
  • Data Analysis : Use ^1^H NMR to track aldehyde consumption (δ ~9.8–10.1 ppm disappearance) and MS (e.g., m/z 802 [M⁺] for bis-adducts) .

Q. What computational methods are suitable for predicting the electronic properties of this compound derivatives?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity. Compare with experimental UV-Vis spectra (λmax ~270–300 nm for π→π* transitions) .
  • Validation : Correlate calculated dipole moments with solubility trends in polar solvents (e.g., DMF vs. ethanol) .

Q. How can structural contradictions in crystallographic data for imidazole-acetonitrile hybrids be resolved?

  • Case Study : If X-ray data shows disorder in the butyl chain, use SHELXD for phase refinement and SHELXPRO to model alternative conformations. Cross-validate with ^13^C NMR (e.g., alkyl carbons at δ ~29–65 ppm) .
  • Resolution : Apply Hirshfeld surface analysis to identify weak interactions (e.g., C-H⋯π) that stabilize specific conformations .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving this compound?

  • Troubleshooting :

  • Intermediate Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate intermediates (e.g., bis(arylidene malononitrile)).
  • Catalyst Optimization : Replace piperidine with DBU for faster enolate formation in Michael additions .

Q. What strategies ensure reproducibility in NMR assignments for complex imidazole-acetonitrile adducts?

  • Best Practices :

  • Use DEPT-135 to distinguish CH₃/CH₂ groups in the butyl chain.
  • Assign overlapping aromatic signals via 2D COSY and HSQC (e.g., correlate δ 7.16–8.06 ppm with ^13^C ~120–146 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.